

Application Note: Disiamylborane-Mediated Hydroboration-Oxidation for Regioselective Alcohol Synthesis

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Compound of Interest

Compound Name: *Disiamylborane*

Cat. No.: *B086530*

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Abstract

This application note provides a detailed experimental protocol for the regioselective conversion of a terminal alkene to a primary alcohol using **disiamylborane**-mediated hydroboration-oxidation. **Disiamylborane**, a sterically hindered dialkylborane, exhibits exceptional regioselectivity for the anti-Markovnikov hydration of less substituted double bonds. The procedure outlines the in situ preparation of **disiamylborane**, followed by the hydroboration of 1-octene and subsequent oxidation to yield 1-octanol. This method is particularly advantageous for minimizing the formation of isomeric alcohol byproducts, a common issue with less selective hydroborating agents.^[1]

Introduction

Hydroboration-oxidation is a fundamental two-step reaction in organic synthesis that converts alkenes into alcohols.^{[2][3]} The reaction proceeds with syn-addition of the hydroborating agent across the double bond, and the subsequent oxidation replaces the boron atom with a hydroxyl group, resulting in an overall anti-Markovnikov addition of water.^{[2][3]}

While borane (BH_3) is a common hydroborating agent, its reaction with terminal alkenes can lead to a mixture of primary and secondary alcohols.^[1] To enhance regioselectivity, sterically hindered boranes are employed. **Disiamylborane** (bis(1,2-dimethylpropyl)borane), abbreviated as Sia_2BH , is a highly effective reagent for this purpose.^[1] Its significant steric bulk directs the

boron atom almost exclusively to the terminal carbon of a 1-alkene, leading to the formation of the primary alcohol with high purity after oxidation.[1] **Disiamylborane** is typically prepared in situ by the reaction of a borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) with two equivalents of 2-methyl-2-butene.[1][4][5] Due to its thermal instability, freshly prepared solutions of **disiamylborane** are recommended for use.

This protocol provides a comprehensive, step-by-step procedure for the hydroboration-oxidation of 1-octene to 1-octanol using **disiamylborane**, complete with quantitative data and a detailed workflow.

Experimental Protocol

This protocol is based on the successful synthesis of 1-octanol from 1-octene as detailed in Organic Syntheses.[1] All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

Part 1: In Situ Preparation of **Disiamylborane**

- **Apparatus Setup:** Assemble a dry 500-mL three-necked flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler.
- **Reagent Charging:** Flush the apparatus with dry nitrogen. Charge the flask with 92 mL (0.11 mole) of a 1.2 M solution of borane in tetrahydrofuran ($\text{BH}_3 \cdot \text{THF}$).
- **Cooling:** Cool the flask to below 10°C using an ice bath.
- **Addition of 2-Methyl-2-butene:** Add a solution of 15.4 g (0.220 mole) of 2-methyl-2-butene in 40 mL of anhydrous tetrahydrofuran (THF) to the addition funnel.
- **Reaction:** Add the 2-methyl-2-butene solution dropwise to the stirred $\text{BH}_3 \cdot \text{THF}$ solution over a period of 30 minutes, maintaining the internal temperature below 10°C .
- **Stirring:** After the addition is complete, continue stirring the mixture in the ice bath for 2 hours to ensure the complete formation of **disiamylborane**. The resulting solution is used directly in the next step.

Part 2: Hydroboration of 1-Octene

- **Alkene Addition:** To the freshly prepared **disiamylborane** solution from Part 1, add a solution of 11.2 g (0.100 mole) of 1-octene in 20 mL of anhydrous THF via the addition funnel.
- **Temperature Control:** Add the 1-octene solution dropwise over 30 minutes, maintaining the reaction temperature below 20°C with the ice bath.
- **Reaction Completion:** After the addition, remove the ice bath and continue to stir the reaction mixture for 1 hour at room temperature.

Part 3: Oxidation of the Organoborane

- **Cooling:** Cool the stirred solution of the organoborane intermediate to below 10°C using an ice bath.
- **Base Addition:** Carefully add 34 mL (0.10 mole) of 3 M aqueous sodium hydroxide (NaOH) solution.
- **Oxidant Addition:** Add 36 mL (0.35 mole) of 30% hydrogen peroxide (H₂O₂) dropwise. The rate of addition should be controlled to maintain the reaction temperature between 30-35°C. This step is exothermic.
- **Stirring:** Once the H₂O₂ addition is complete, stir the mixture at room temperature for 1.5 hours.

Part 4: Workup and Purification

- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract with 100 mL of diethyl ether.
- **Washing:** Wash the ether extract with four 100-mL portions of water to remove inorganic byproducts.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or Drierite.
- **Solvent Removal:** Filter off the drying agent and remove the solvent on a rotary evaporator.

- Purification: The residue contains the desired 1-octanol and the byproduct 3-methyl-2-butanol (from the "siamyl" groups). Purify the 1-octanol by fractional distillation. Collect the fraction boiling at 182-186°C. The expected yield is 65-70%.

Data Presentation

The following table summarizes the quantitative data for the experimental protocol described above.

Step	Reagent/Material	Molecular Weight (g/mol)	Amount (moles)	Volume (mL)	Mass (g)	Concentration (M)	Reaction Time	Temperature (°C)
Part 1	Borane-THF solution	-	0.11	92	-	1.2	-	< 10
2-Methyl-2-butene	70.13	0.220	~21.6	15.4	-	30 min (addition)	< 10	
Anhydrous THF	72.11	-	40	-	-	2 hours (stirring)	< 10	
Part 2	1-Octene	112.21	0.100	~15.5	11.2	-	30 min (addition)	< 20
Anhydrous THF	72.11	-	20	-	-	1 hour (stirring)	Room Temp.	
Part 3	3 M Sodium Hydroxide	40.00	0.10	34	-	3	-	< 10 (initial)
30% Hydrogen Peroxide	34.01	0.35	36	-	-	Dropwise	30 - 35	
1.5 hours	Room Temp.							

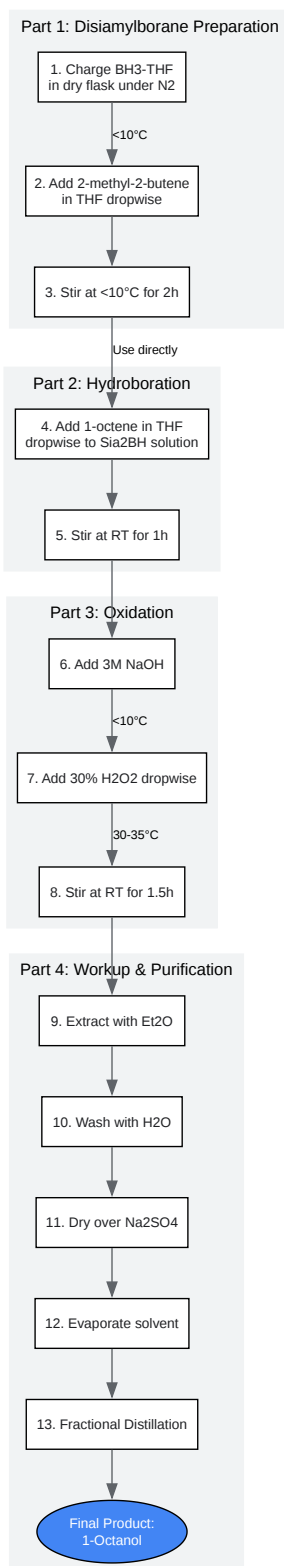
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Part 4	Diethyl Ether	74.12	-	100	-	-	-	Room Temp.
Water	18.02	-	4 x 100	-	-	-	-	Room Temp.
Product	1-Octanol	130.23	0.065 - 0.070 (expected)	-	8.5 - 9.1 (expected)	-	-	

Visualizations

Experimental Workflow Diagram

Disiamylborane-Mediated Hydroboration-Oxidation Workflow

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Caption: Workflow for the synthesis of 1-octanol via **disiamylborane** hydroboration-oxidation.

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